molecular formula C21H20O6 B2529101 Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 300674-54-8

Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2529101
CAS No.: 300674-54-8
M. Wt: 368.385
InChI Key: SPQOFJFXNGWADV-UHFFFAOYSA-N
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Description

Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.385. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Reaction Pathways

One area of research focuses on the catalytic applications of related benzofuran derivatives in the production of biobased materials. For example, molecular sieves containing framework Lewis acid centers, such as Zr-β and Sn-β, are utilized in Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans to produce precursors for biobased terephthalic acid, a key component in the synthesis of renewable polyethylene terephthalate (PET) (Pacheco, Labinger, Sessions, & Davis, 2015). This research highlights the potential of using such catalysts in creating sustainable materials from biomass-derived compounds.

Novel Organic Syntheses

Another research domain explores the synthesis of complex organic molecules. For instance, Dicker, Shipman, and Suschitzky (1984) investigated reactions of carbenoids with chromone-2-carboxylic esters, leading to products with potential in pharmaceutical development and materials science. Their work demonstrates the versatility of organic synthesis techniques in creating novel benzofuran derivatives with unique structural features (Dicker, Shipman, & Suschitzky, 1984).

Pharmacological Activities

Further investigations into benzofuran derivatives reveal their pharmacological potential. Mubarak et al. (2007) synthesized new benzofuran derivatives with demonstrated anti-HIV-1 and HIV-2 activities, showcasing the therapeutic applications of these compounds in antiviral treatments (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007). This line of research underscores the importance of benzofuran derivatives in developing new medicines.

Antioxidant and Anti-inflammatory Properties

Research on natural products derived from the red seaweed Gracilaria opuntia has led to the identification of furanyl compounds with significant antioxidative and anti-inflammatory properties. These findings highlight the potential of marine-derived benzofuran compounds in creating natural remedies for various inflammatory and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzofuran derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Benzofuran derivatives are a topic of ongoing research due to their diverse biological activities and potential therapeutic applications . Future research may focus on exploring the biological activities of this specific compound and developing efficient methods for its synthesis.

Properties

IUPAC Name

ethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-25-21(23)18-16-12-15(26-13(2)20(22)24-3)10-11-17(16)27-19(18)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQOFJFXNGWADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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